Azalanstat dihydrochloride
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Overview
Description
Azalanstat Dihydrochloride is a dihydrochloride salt form of azalanstat, a synthetic imidazole that inhibits hepatic cholesterol biosynthesis by inhibiting the cytochrome P450 enzyme lanosterol 14alpha-demethylase.
Scientific Research Applications
Cardiac Arrhythmia Management
Azalanstat dihydrochloride has been explored for its potential in managing cardiac arrhythmias. Studies have shown its effectiveness in decreasing recurrent ventricular tachyarrhythmias in patients with implantable cardioverter defibrillators. Notably, it significantly reduced the need for anti-tachycardia pacing and shock-terminated events, contributing to its potential as a safe and effective drug for reducing ventricular tachycardia and ventricular fibrillation in these patients (Singer et al., 2004).
Cholesterol Biosynthesis Inhibition
Azalanstat (RS-21607) exhibits cholesterol-lowering activity by inhibiting cholesterol synthesis. This inhibition occurs through its action on the cytochrome P450 enzyme lanosterol 14α-demethylase. In animal studies, azalanstat lowered serum cholesterol levels, particularly low-density lipoprotein cholesterol, without significantly affecting high-density lipoprotein cholesterol levels. This mechanism is of pharmacological importance in the prevention of atherosclerosis (Burton et al., 1995).
Enzymatic Studies and Antioxidant Properties
Azalanstat has been used in research studying oxidative damage to enzymes. For example, it has been employed in studies involving catalase, an enzyme crucial for cellular defense against oxidative damage. Azalanstat, in this context, serves as a tool to understand the dynamics of oxidation and antioxidation in biological systems (Mayo et al., 2003).
Heme Oxygenase Inhibition
Azalanstat analogues have been synthesized and evaluated as novel inhibitors of heme oxygenase (HO). These analogues are structurally distinct from other HO inhibitors and have shown selectivity for the HO-1 isozyme, which is stress-induced. This selective inhibition has significant implications for understanding and potentially treating conditions related to oxidative stress (Vlahakis et al., 2005).
Free Radical Generation in Oxidative Stress Studies
Azalanstat dihydrochloride, specifically as 2,2′-azobis(2-amidinopropane) dihydrochloride (AAPH), is used as a free radical generator in studies of oxidative stress. This application is crucial in understanding the mechanisms of oxidation and antioxidation in various biological contexts, such as lipid peroxidation and protein damage (Werber et al., 2011).
properties
CAS RN |
143484-82-6 |
---|---|
Product Name |
Azalanstat dihydrochloride |
Molecular Formula |
C22H26Cl3N3O2S |
Molecular Weight |
502.9 g/mol |
IUPAC Name |
4-[[(2S,4S)-2-[2-(4-chlorophenyl)ethyl]-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methylsulfanyl]aniline;dihydrochloride |
InChI |
InChI=1S/C22H24ClN3O2S.2ClH/c23-18-3-1-17(2-4-18)9-10-22(15-26-12-11-25-16-26)27-13-20(28-22)14-29-21-7-5-19(24)6-8-21;;/h1-8,11-12,16,20H,9-10,13-15,24H2;2*1H/t20-,22-;;/m0../s1 |
InChI Key |
UTHWWPSFKXCLMU-HWELVIDPSA-N |
Isomeric SMILES |
C1[C@H](O[C@@](O1)(CCC2=CC=C(C=C2)Cl)CN3C=CN=C3)CSC4=CC=C(C=C4)N.Cl.Cl |
SMILES |
C1C(OC(O1)(CCC2=CC=C(C=C2)Cl)CN3C=CN=C3)CSC4=CC=C(C=C4)N.Cl.Cl |
Canonical SMILES |
C1C(OC(O1)(CCC2=CC=C(C=C2)Cl)CN3C=CN=C3)CSC4=CC=C(C=C4)N.Cl.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Azalanstat dihydrochloride, Azalanstat HCl, RS-21607-197 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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